molecular formula C22H18N4O4 B3838485 N,N'-TEREPHTHALYLIDENEBIS(4-HYDROXYBENZOIC HYDRAZIDE) CAS No. 5304-83-6

N,N'-TEREPHTHALYLIDENEBIS(4-HYDROXYBENZOIC HYDRAZIDE)

Cat. No.: B3838485
CAS No.: 5304-83-6
M. Wt: 402.4 g/mol
InChI Key: FOKYJAHDMSXJPQ-RNIAWFEPSA-N
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Description

N,N’-TEREPHTHALYLIDENEBIS(4-HYDROXYBENZOIC HYDRAZIDE) is a complex organic compound with the molecular formula C22H18N4O4 It is known for its unique structure, which includes two 4-hydroxybenzoic hydrazide groups linked by a terephthalylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-TEREPHTHALYLIDENEBIS(4-HYDROXYBENZOIC HYDRAZIDE) typically involves the reaction of terephthalaldehyde with 4-hydroxybenzhydrazide. The reaction is carried out in a suitable solvent, such as ethanol, under reflux conditions. The reaction mixture is then cooled, and the resulting precipitate is filtered and purified to obtain the desired compound .

Industrial Production Methods

While specific industrial production methods for N,N’-TEREPHTHALYLIDENEBIS(4-HYDROXYBENZOIC HYDRAZIDE) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,N’-TEREPHTHALYLIDENEBIS(4-HYDROXYBENZOIC HYDRAZIDE) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the hydrazide groups to amines.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines.

Scientific Research Applications

N,N’-TEREPHTHALYLIDENEBIS(4-HYDROXYBENZOIC HYDRAZIDE) has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N’-TEREPHTHALYLIDENEBIS(4-HYDROXYBENZOIC HYDRAZIDE) involves its interaction with specific molecular targets. For instance, its antifungal activity is attributed to its ability to inhibit laccase enzymes, which are crucial for the growth and virulence of certain fungi . The compound’s structure allows it to bind to the active site of the enzyme, thereby preventing its normal function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-TEREPHTHALYLIDENEBIS(4-HYDROXYBENZOIC HYDRAZIDE) is unique due to its dual hydrazide groups linked by a terephthalylidene moiety, which imparts specific chemical and biological properties. Its ability to inhibit laccase enzymes sets it apart from other similar compounds, making it a valuable candidate for antifungal research.

Properties

IUPAC Name

4-hydroxy-N-[(E)-[4-[(E)-[(4-hydroxybenzoyl)hydrazinylidene]methyl]phenyl]methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O4/c27-19-9-5-17(6-10-19)21(29)25-23-13-15-1-2-16(4-3-15)14-24-26-22(30)18-7-11-20(28)12-8-18/h1-14,27-28H,(H,25,29)(H,26,30)/b23-13+,24-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOKYJAHDMSXJPQ-RNIAWFEPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)C2=CC=C(C=C2)O)C=NNC(=O)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)C2=CC=C(C=C2)O)/C=N/NC(=O)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50416293
Record name AC1NSCCR
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50416293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5304-83-6
Record name AC1NSCCR
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50416293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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